molecular formula C21H21ClN4O3S B2656868 5-[(2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 1052555-64-2

5-[(2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2656868
CAS No.: 1052555-64-2
M. Wt: 444.93
InChI Key: HVIZJPUXJDKRCE-UHFFFAOYSA-N
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Description

5-[(2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a dimethylmorpholine moiety, a furan ring, and a triazolothiazole core

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating binding affinities and reaction kinetics.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its diverse functional groups allow for interactions with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process may start with the preparation of the triazolothiazole core, followed by the introduction of the furan ring and the chlorophenyl group. The final step often involves the attachment of the dimethylmorpholine moiety under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, often involving the use of catalysts and solvents that are both efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring and the thiazole moiety.

    Reduction: Reduction reactions may target the chlorophenyl group or the triazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, especially on the chlorophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
  • 5-[(2,6-dimethylmorpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
  • 5-[(2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b]thiazole

Uniqueness

The uniqueness of 5-[(2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(2-chlorophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-12-10-25(11-13(2)29-12)17(14-6-3-4-7-15(14)22)18-20(27)26-21(30-18)23-19(24-26)16-8-5-9-28-16/h3-9,12-13,17,27H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIZJPUXJDKRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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